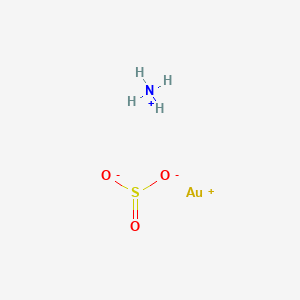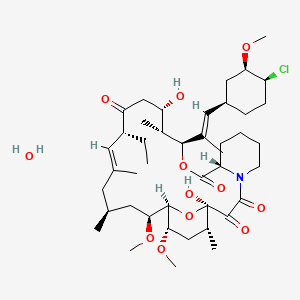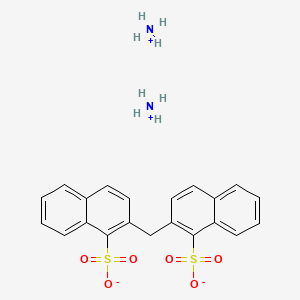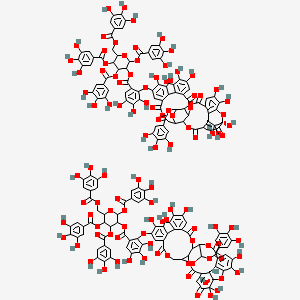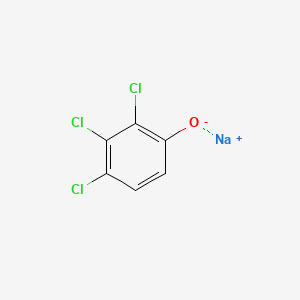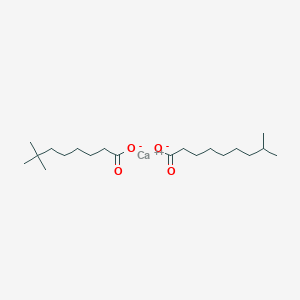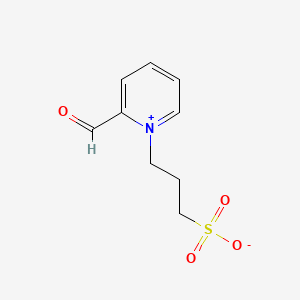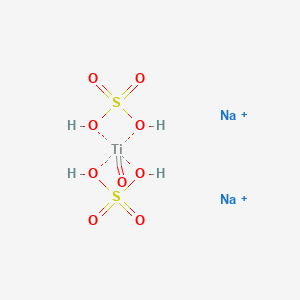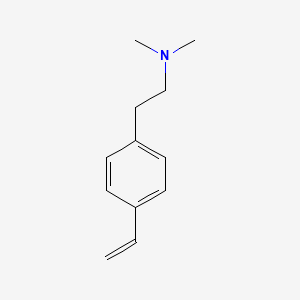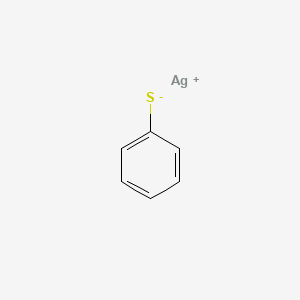
Tetraamminezinc(2+) dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamminezinc(2+) dibenzoate is a coordination compound consisting of a zinc ion coordinated to four ammonia molecules and two benzoate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraamminezinc(2+) dibenzoate can be synthesized by reacting zinc salts with ammonia in the presence of benzoic acid. The typical reaction involves dissolving zinc nitrate or zinc sulfate in water, followed by the addition of ammonia solution to form the tetraamminezinc(2+) complex. Benzoic acid is then added to the solution to precipitate the dibenzoate salt. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and benzoic acid to a zinc salt solution in a reactor. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete formation of the product. The precipitated this compound is then separated, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraamminezinc(2+) dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and ammonia.
Substitution: The ammonia ligands can be substituted by other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions are carried out by adding the desired ligand to the this compound solution. The reaction conditions vary depending on the ligand but often involve mild heating and stirring.
Major Products
Oxidation: Zinc oxide, benzoic acid, and ammonia.
Reduction: Zinc metal and ammonia.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tetraamminezinc(2+) dibenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-based coordination compounds and catalysts.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Mechanism of Action
The mechanism of action of tetraamminezinc(2+) dibenzoate involves the coordination of zinc ions with ammonia and benzoate ligands. The zinc ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetraamminezinc(2+) sulfate: Similar structure but with sulfate anions instead of benzoate.
Tetraamminezinc(2+) chloride: Contains chloride anions instead of benzoate.
Tetraamminezinc(2+) nitrate: Nitrate anions replace benzoate.
Uniqueness
Tetraamminezinc(2+) dibenzoate is unique due to the presence of benzoate anions, which impart specific properties such as increased stability and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring robust coordination compounds.
Properties
CAS No. |
94246-66-9 |
|---|---|
Molecular Formula |
C14H22N4O4Zn |
Molecular Weight |
375.7 g/mol |
IUPAC Name |
zinc;azane;dibenzoate |
InChI |
InChI=1S/2C7H6O2.4H3N.Zn/c2*8-7(9)6-4-2-1-3-5-6;;;;;/h2*1-5H,(H,8,9);4*1H3;/q;;;;;;+2/p-2 |
InChI Key |
QFQCDMMNUXHKSP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].N.N.N.N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


